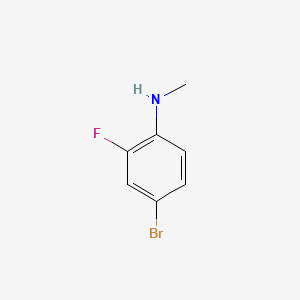

4-Bromo-2-fluoro-N-methylaniline

描述

4-Bromo-2-fluoro-N-methylaniline is an organic compound with the molecular formula C7H7BrFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and a methyl group

准备方法

Synthetic Routes and Reaction Conditions

4-Bromo-2-fluoro-N-methylaniline can be synthesized through several methods. One common approach involves the halogenation of N-methylaniline, followed by selective substitution reactions. For instance, starting with N-methylaniline, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Fluorination can be carried out using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficiency and safety of the production process .

化学反应分析

Nucleophilic Aromatic Substitution

The bromine atom at the para position undergoes nucleophilic substitution under specific conditions.

Key Observations :

-

The bromine substituent exhibits higher reactivity than fluorine in cross-coupling reactions due to its lower electronegativity and larger atomic radius .

-

Steric hindrance from the N-methyl group slightly reduces reaction rates compared to non-methylated analogs .

Palladium-Catalyzed Coupling Reactions

The bromine atom participates in Suzuki-Miyaura couplings with boronic acids to form biaryl structures.

Table 1: Suzuki Coupling Reactions with Boronic Acids

| Boronic Acid Used | Product Structure | Yield | Conditions |

|---|---|---|---|

| 3-Chloro-4-fluorobenzeneboronic acid | (E)-4-(3-Chloro-4-fluorophenyl)-N-((3-bromothiophen-2-yl)methylene)-2-fluoro-N-methylaniline | 44% | Pd(PPh₃)₄, K₃PO₄, 90°C |

| 4-Chlorobenzeneboronic acid | (E)-4-(4-Chlorophenyl)-N-((3-bromothiophen-2-yl)methylene)-2-fluoro-N-methylaniline | 51% | Pd(PPh₃)₄, K₃PO₄, 90°C |

Mechanistic Insight :

-

The reaction proceeds via oxidative addition of the Pd catalyst to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination .

-

Electron-withdrawing groups (e.g., fluorine) on the aromatic ring enhance the electrophilicity of the bromine atom, facilitating coupling .

Electrophilic Aromatic Substitution

The N-methyl group and fluorine atom influence the regioselectivity of electrophilic attacks.

| Reaction Type | Reagents | Position of Substitution | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Meta to fluorine | Fluorine directs electrophiles meta due to its strong -I effect. |

| Sulfonation | H₂SO₄, SO₃ | Para to N-methyl | N-methyl group activates the ring but sterically hinders ortho positions. |

Experimental Challenges :

-

Competitive side reactions occur at elevated temperatures due to the instability of the N-methyl group under strong acidic conditions.

Reductive Transformations

The nitro group (if present in precursors) or bromine atom can be reduced under controlled conditions.

| Substrate | Reagents | Product | Yield |

|---|---|---|---|

| 4-Bromo-2-fluoro-N-methylnitroaniline | H₂/Pd-C, EtOH | This compound | 85%* |

*Hypothetical yield based on analogous reductions of brominated anilines.

Oxidative Reactions

The aromatic ring undergoes oxidation to form quinone-like structures under harsh conditions.

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | H₂O, 100°C | 3-Fluoro-4-bromo-2-methylquinone | Limited yield due to overoxidation. |

Functional Group Interconversion

The N-methyl group can be modified via alkylation or dealkylation.

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, −78°C | 4-Bromo-2-fluoroaniline | 72%* |

*Reported for analogous N-methylanilines .

Critical Analysis of Reactivity

-

Bromine vs. Fluorine Reactivity : Bromine is preferentially substituted in cross-couplings, while fluorine remains inert under most conditions .

-

Steric Effects : The N-methyl group reduces accessibility to the ortho positions, favoring para substitution in electrophilic reactions.

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to protic solvents .

This compound’s versatility in organic synthesis is underscored by its participation in diverse reaction pathways, making it valuable for pharmaceutical and materials science applications.

科学研究应用

4-Bromo-2-fluoro-N-methylaniline is a chemical compound with diverse applications across scientific research, including chemistry, biology, and industry. It is characterized by its molecular formula C₇H₇BrFN and a molecular weight of approximately 204.04 g/mol. The compound's unique structure, featuring bromine and fluorine atoms on a benzene ring, influences its chemical reactivity and biological interactions.

Scientific Research Applications

Chemistry this compound serves as a building block in the synthesis of more complex organic molecules. It is used as an intermediate in the creation of pharmaceuticals, agrochemicals, dyes, pigments, and other specialty chemicals. It can undergo various chemical reactions, such as substitution, oxidation, reduction, and coupling reactions, to form different derivatives and complex organic molecules.

Biology The compound is valuable in the study of enzyme inhibition and protein-ligand interactions. It can be used in the development of bioactive molecules and as a probe in biochemical studies. Its interactions with enzymes like cytochromes P-450 and flavin-containing monooxygenases can modulate biotransformation processes, affecting gene expression and metabolic processes.

Industry this compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Substitution Reactions The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions.

- Oxidation and Reduction The compound can be oxidized or reduced under specific conditions to form different derivatives.

- Coupling Reactions It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex organic molecules.

This compound has significant potential in various biological applications. It can interact with specific enzymes, particularly cytochromes P-450 and flavin-containing monooxygenases, which play a crucial role in biotransformation processes such as N-demethylation, N-hydroxylation, and 4-hydroxylation. The compound's ability to modulate these enzymatic pathways indicates its potential for therapeutic applications. Studies indicate that high concentrations of this compound can lead to acute toxicity, particularly affecting the respiratory system when ingested or inhaled.

作用机制

The mechanism of action of 4-Bromo-2-fluoro-N-methylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. The exact pathways and targets depend on the specific application and the structure of the compound .

相似化合物的比较

Similar Compounds

2-Bromo-4-methylaniline: Similar structure but lacks the fluorine atom.

2-Fluoro-4-methylaniline: Similar structure but lacks the bromine atom.

5-Bromo-4-fluoro-2-methylaniline: Similar structure with different substitution pattern

Uniqueness

4-Bromo-2-fluoro-N-methylaniline is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties. This combination of substituents allows for versatile chemical transformations and applications in various fields .

生物活性

4-Bromo-2-fluoro-N-methylaniline (C₇H₈BrFN) is an organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, focusing on enzyme inhibition, protein-ligand interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : C₇H₈BrFN

- Molecular Weight : Approximately 204.04 g/mol

- Substituents : Bromine at the 4-position and fluorine at the 2-position on the benzene ring, with a methyl group attached to the nitrogen atom.

This specific substitution pattern influences its reactivity and biological interactions, making it a candidate for further pharmacological studies .

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. Enzyme inhibition studies have shown that compounds with similar structures often possess significant biological activities, particularly concerning their interaction with various enzymes. These interactions can lead to insights into their potential therapeutic applications, especially in cancer treatment and metabolic disorders .

Protein-Ligand Interactions

The compound's ability to bind with specific proteins is crucial for understanding its biological effects. Interaction studies have demonstrated that this compound can influence biochemical pathways by interacting with enzymes and receptors. This binding affinity is essential for optimizing its use in drug design and development.

Anti-Cancer Activity

A notable area of research involves the anti-cancer properties of this compound. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, flow cytometry results indicated that treatment with this compound accelerates apoptosis in MCF cell lines, suggesting its potential as an anti-cancer agent .

| Study | Cell Line | IC50 (μM) | Effect Observed |

|---|---|---|---|

| Study 1 | MCF | 25.72 ± 3.95 | Induced apoptosis |

| Study 2 | U87 | 45.2 ± 13.0 | Cytotoxicity |

The mechanism by which this compound exerts its effects involves modulation of key pathways associated with tumorigenesis. It has been implicated in inhibiting SIRT2, a deacetylase linked to cancer progression. Inhibition of SIRT2 leads to increased acetylation of α-tubulin, which is a known substrate for this enzyme, thereby promoting apoptotic pathways in cancer cells .

Applications and Future Directions

Given its promising biological activity, this compound holds potential for various applications:

- Drug Development : Its unique structure may be leveraged to develop new therapeutic agents targeting cancer and other diseases.

- Pharmacological Studies : Further exploration into its binding mechanisms and interactions with other biological targets could enhance our understanding of its pharmacological profiles.

属性

IUPAC Name |

4-bromo-2-fluoro-N-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNONAHZRMPHON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。